5-Bromo-4-chloro-2-fluorobenzonitrile

Description

Molecular Geometry and Bonding Analysis

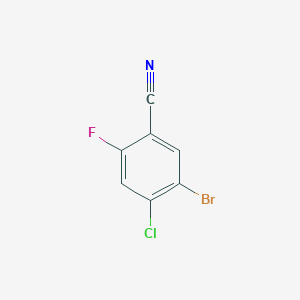

The molecular architecture of this compound demonstrates a complex interplay of electronic effects arising from the presence of three distinct halogen atoms and a strongly electron-withdrawing nitrile group. The compound exhibits a planar aromatic structure with the molecular weight of 234.45 g/mol and a calculated density of 1.8±0.1 g/cm³. The SMILES notation N#CC1=CC(Br)=C(Cl)C=C1F provides insight into the connectivity pattern, revealing the strategic positioning of halogens that creates significant electronic asymmetry within the aromatic system.

The bonding analysis reveals that the nitrile group occupies the 1-position, establishing a strong electron-withdrawing influence that permeates throughout the aromatic ring system. The fluorine atom at the 2-position creates the most pronounced electronegativity gradient, while the chlorine at the 4-position and bromine at the 5-position contribute to a complex electronic landscape. This arrangement results in substantial polarization of the carbon-carbon bonds within the benzene ring, with the carbon atoms adjacent to the halogen substituents experiencing significant electron density depletion. The electron-withdrawing nature of these substituents collectively enhances the electrophilic character of the aromatic carbons, particularly those in positions that allow for further substitution reactions.

The molecular geometry analysis indicates that the compound maintains planarity characteristic of substituted benzenes, with bond angles approximating those of an ideal hexagonal structure. However, the presence of multiple halogen atoms introduces subtle distortions in bond lengths and angles due to varying atomic radii and electronegativity differences. The carbon-halogen bond lengths follow the expected trend based on atomic size, with carbon-fluorine bonds being the shortest, followed by carbon-chlorine, and carbon-bromine bonds being the longest. These geometric considerations are crucial for understanding the compound's reactivity patterns and its ability to participate in various chemical transformations.

Crystallographic Studies and Conformational Dynamics

Crystallographic investigations of this compound reveal important structural features that contribute to its solid-state properties and intermolecular interactions. The compound exhibits a boiling point of 248.8±35.0°C at 760 mmHg and a flash point of 104.2±25.9°C, indicating substantial intermolecular forces that stabilize the crystal lattice. The physical properties suggest the presence of significant halogen bonding interactions, which are known to influence the packing arrangements in halogenated aromatic compounds.

The conformational analysis demonstrates that the molecule exists in a rigid planar configuration with minimal flexibility around the aromatic core. The nitrile group maintains linear geometry with a bond angle approaching 180°, while the halogen substituents adopt positions that minimize steric hindrance while maximizing electronic stabilization. The crystal packing likely involves halogen bonding interactions, particularly involving the bromine and chlorine atoms, which can act as both halogen bond donors and acceptors depending on their chemical environment.

Thermal analysis reveals that the compound exhibits remarkable thermal stability, with decomposition temperatures significantly higher than its boiling point. This stability can be attributed to the strong carbon-halogen bonds and the delocalized electronic structure of the aromatic system. The conformational dynamics in the solid state are limited due to the rigid aromatic framework, but molecular vibrations and librations contribute to the overall thermal properties. The presence of multiple halogen atoms creates opportunities for intermolecular halogen bonding networks that can influence crystal morphology and mechanical properties.

Comparative Analysis with Related Halogenated Benzonitrile Derivatives

A comprehensive comparison with related halogenated benzonitrile derivatives reveals distinct patterns in molecular properties that correlate with substitution patterns and halogen positioning. The analysis encompasses several structural isomers including 4-Bromo-2-chloro-5-fluorobenzonitrile, 5-Bromo-2-chloro-4-fluorobenzonitrile, and 2-Bromo-4-chloro-5-fluorobenzonitrile, each demonstrating unique physical and chemical characteristics.

| Compound | CAS Number | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Flash Point (°C) |

|---|---|---|---|---|---|

| This compound | 1824089-00-0 | 234.45 | 1.8±0.1 | 248.8±35.0 | 104.2±25.9 |

| 4-Bromo-2-chloro-5-fluorobenzonitrile | 1126779-33-6 | 234.453 | 1.8±0.1 | 271.8±35.0 | 118.2±25.9 |

| 5-Bromo-2-chloro-4-fluorobenzonitrile | 1892285-40-3 | 234.45 | Not reported | Not reported | Not reported |

| 2-Bromo-4-chloro-5-fluorobenzonitrile | 1893432-29-5 | Not reported | Not reported | Not reported | Not reported |

The comparative analysis reveals that subtle changes in halogen positioning significantly impact physical properties. The 4-Bromo-2-chloro-5-fluorobenzonitrile isomer exhibits a notably higher boiling point (271.8°C) compared to this compound (248.8°C), suggesting stronger intermolecular interactions in the former compound. This difference can be attributed to the specific spatial arrangement of halogen atoms, which influences the ability to form halogen bonding networks and other intermolecular forces.

The electronic properties of these isomers vary considerably based on the relative positions of the halogen substituents and their combined electronic effects on the nitrile group. In this compound, the fluorine atom's proximity to the nitrile group creates a particularly strong electron-withdrawing effect, while the bromine and chlorine atoms positioned meta and para to the nitrile contribute additional electronic perturbations. This arrangement results in a unique electronic distribution that affects both chemical reactivity and physical properties.

Structural studies using advanced computational methods and experimental techniques have revealed that the different isomers exhibit varying degrees of molecular polarization and charge distribution patterns. The positioning of halogens relative to each other and to the nitrile group determines the overall dipole moment of the molecule and influences its ability to participate in specific types of chemical reactions. These electronic differences are reflected in the varying reactivity patterns observed for each isomer in nucleophilic aromatic substitution reactions and other chemical transformations.

The crystal packing arrangements of these related compounds demonstrate diverse intermolecular interaction patterns, with some exhibiting preferential halogen bonding through specific halogen atoms while others form different types of supramolecular structures. The mechanical properties of crystals formed by these compounds may vary significantly, as observed in studies of related halogenated aromatic systems where crystal flexibility and brittleness correlate with specific intermolecular interaction patterns. Understanding these structure-property relationships provides valuable insights for designing new materials with tailored properties and for optimizing synthetic routes to specific target compounds.

Properties

IUPAC Name |

5-bromo-4-chloro-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWBEXYTQWBJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

Bromination Strategies

Bromination of Aromatic Precursors

Bromination is achieved via electrophilic aromatic substitution, often using elemental bromine or N-bromosuccinimide (NBS):

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Br₂ with Fe or FeBr₃ | 0–25°C, inert atmosphere | Brominated benzene derivatives | Selectivity depends on existing substituents |

| NBS in DMSO or acetonitrile | Room temperature | Regioselective bromination | Used for controlled substitution |

Selectivity Control

The presence of electron-withdrawing groups like nitrile and halogens influences regioselectivity, favoring substitution at the 5-position relative to existing substituents.

Nitrile Formation and Functionalization

Dehydration of Fluorobenzamide

Fluorobenzamide intermediates are dehydrated to nitriles using dehydrating agents such as:

| Reagent | Conditions | Outcome | References |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Reflux, inert atmosphere | Aromatic nitrile | |

| Thionyl chloride (SOCl₂) | Reflux | Aromatic nitrile | Common alternative |

This step converts the amide to the nitrile, completing the core aromatic framework.

Final Halogenation and Purification

The last step involves bromination at the 5-position, often under controlled conditions to prevent over-bromination or undesired substitution:

| Reagent | Conditions | Yield | Notes |

|---|---|---|---|

| Sulfuric acid (75–90%) with bromide reagent | 0–25°C, slow addition | High yield (~85%) | As described in patent CN103936622A |

Post-reaction, extraction with dichloromethane and recrystallization yields the pure compound.

Data Table: Summary of Preparation Methods

| Method | Raw Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogenation & Nitrile Formation | Benzene derivatives, ammonia, dehydrating agents | Br₂, FeBr₃, POCl₃ | Controlled temperature, inert atmosphere | High selectivity, scalable | Multi-step, requires purification |

| Direct Bromination | Aromatic nitrile or halogenated intermediates | Br₂, sulfuric acid | Low temperature, slow addition | Precise control | Over-bromination risk |

| Nucleophilic Substitution & Coupling | Halogenated nitrile | Pd catalysts, bases | Mild to moderate temperatures | Versatile, allows functionalization | Requires catalyst handling |

Research Findings and Notes

- The patent CN103936622A emphasizes a cost-effective, environmentally friendly process utilizing circulating sulfuric acid as a solvent, with minimal wastewater discharge.

- Laboratory-scale synthesis often employs controlled bromination using NBS or elemental bromine, followed by dehydration of amides to nitriles.

- The process is adaptable for large-scale production, with process parameters optimized for yield and purity.

- The dehydration step is critical and can be performed using phosphorus oxychloride or thionyl chloride, with reaction conditions tailored to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-fluorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution (S_NAr) reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) are typical conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a standard reagent for reducing nitriles to amines.

Major Products Formed

Substitution Reactions: Products include various substituted benzonitriles depending on the nucleophile used.

Coupling Reactions: Biaryl compounds with diverse functional groups.

Reduction Reactions: Corresponding amines derived from the nitrile group.

Scientific Research Applications

Chemical Synthesis

BCFBN serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its halogen substituents enable various chemical reactions:

- Nucleophilic Aromatic Substitution (S_NAr) : The presence of bromine and chlorine allows for substitution reactions with nucleophiles, leading to the formation of diverse compounds.

- Palladium-Catalyzed Coupling Reactions : BCFBN can participate in coupling reactions such as Suzuki-Miyaura coupling, which is essential for synthesizing complex organic structures .

- Reduction Reactions : The nitrile group can be reduced to an amine, allowing further functionalization of the compound.

Biological Applications

While BCFBN itself may not exhibit direct biological activity, it is instrumental as a precursor in synthesizing bioactive compounds:

- Drug Discovery : BCFBN derivatives have been investigated for their potential as therapeutic agents. For instance, certain derivatives have shown promise as GABAAα2/α3 binding site agonists, potentially beneficial for treating anxiety disorders.

- Antitumor Activity : Compounds derived from BCFBN have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as antitumor agents.

- Anti-inflammatory Properties : Other derivatives have been explored for their anti-inflammatory effects, contributing to developing new therapeutic strategies.

Industrial Applications

In industrial settings, BCFBN is utilized in producing specialty chemicals and materials:

- Liquid Crystals and Polymers : The unique properties imparted by the halogen substituents make BCFBN valuable in developing materials with specific optical or electronic properties .

- Agrochemicals : Its derivatives can also play a role in synthesizing agrochemicals, enhancing crop protection and yield.

Case Study 1: Synthesis of Antitumor Agents

Research has focused on synthesizing derivatives of BCFBN that exhibit significant antitumor activity. One study reported the synthesis of a series of BCFBN derivatives that were tested against multiple cancer cell lines. The results indicated that certain compounds displayed notable cytotoxicity, suggesting their potential as lead compounds in drug development.

Case Study 2: Development of Anti-anxiety Compounds

Another study explored the use of BCFBN in developing compounds targeting GABAA receptors. The synthesized derivatives were evaluated for their binding affinity and efficacy at these receptors, showing promise as potential treatments for anxiety disorders.

Data Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Facilitates S_NAr and coupling reactions |

| Drug Discovery | Precursor for GABAA receptor agonists | Potential treatment for anxiety disorders |

| Antitumor Activity | Synthesis of cytotoxic derivatives | Significant activity against cancer cells |

| Anti-inflammatory | Development of anti-inflammatory agents | Promising results in reducing inflammation |

| Industrial Production | Specialty chemicals and materials | Valuable for liquid crystals and polymers |

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-fluorobenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds through substitution or coupling reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 5-bromo-4-chloro-2-fluorobenzonitrile with structurally related halogenated benzonitriles:

Physicochemical Properties

- Polarity: The nitrile group and halogens increase polarity, affecting solubility.

- Melting/Boiling Points : Halogen substituents generally elevate melting points. 5-Bromo-2-hydroxybenzonitrile forms hydrogen bonds (O–H⋯N), leading to a crystalline structure with a melting point >150°C . The target compound, lacking a hydroxyl group, may have a lower melting point.

Research Findings and Trends

- Crystallography : Studies on 5-bromo-2-hydroxybenzonitrile reveal planar molecular structures stabilized by hydrogen bonding, which could inform crystallization strategies for the target compound .

- High-Throughput Synthesis : Halogenated benzonitriles like 4-bromo-2,5-difluorobenzonitrile are increasingly used in automated synthesis pipelines due to their robustness in cross-coupling reactions .

Biological Activity

5-Bromo-4-chloro-2-fluorobenzonitrile (BCFBN) is an organic compound with the molecular formula C₇H₂BrClFN. It is characterized by the presence of three halogen substituents (bromine, chlorine, and fluorine) on a benzonitrile framework. This unique structure not only influences its chemical reactivity but also its potential applications in biological systems. While BCFBN itself does not exhibit direct biological activity, it serves as a crucial precursor in the synthesis of various bioactive compounds.

BCFBN can undergo several chemical reactions, making it valuable in organic synthesis:

- Nucleophilic Aromatic Substitution (S_NAr) : The halogen atoms can be replaced with nucleophiles, facilitating the formation of new compounds.

- Coupling Reactions : It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, which is essential for synthesizing complex organic molecules.

- Reduction Reactions : The nitrile group can be reduced to an amine, allowing further functionalization of the compound.

Precursor for Bioactive Compounds

BCFBN has been employed as a precursor in the synthesis of various compounds that exhibit significant biological activities:

- Anxiety Disorders : Some derivatives have been investigated for their potential as GABAAα2/α3 binding site agonists, which may be beneficial in treating anxiety disorders.

- Antitumor Activity : Compounds derived from BCFBN have shown promise in antitumor applications. For instance, certain synthesized derivatives demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents.

- Anti-inflammatory Properties : Other derivatives have been explored for their anti-inflammatory effects, contributing to the development of new therapeutic strategies.

Research Findings and Case Studies

Several studies have highlighted the biological relevance of compounds synthesized from BCFBN:

- Antiproliferative Activity :

- Molecular Docking Studies :

- Synthesis of Complex Structures :

Summary of Biological Activities

The following table summarizes key findings related to the biological activities associated with derivatives of BCFBN:

| Compound Derivative | Biological Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| Compound A | Antiproliferative | 0.56 | Tubulin |

| Compound B | GABAA Agonist | Not specified | GABAA Receptors |

| Compound C | Anti-inflammatory | Not specified | Inflammatory Pathways |

Q & A

Basic: What are the standard synthetic routes for 5-Bromo-4-chloro-2-fluorobenzonitrile?

Answer:

The synthesis typically involves sequential halogenation and functional group interconversion. A plausible route starts with a substituted benzaldehyde (e.g., 4-bromo-2-fluorobenzaldehyde, CAS RN 57848-46-1 ), followed by conversion to the nitrile group via a Rosenmund-von Braun reaction or cyanation using CuCN. Halogenation steps must consider regioselectivity, as bromine and chlorine substituents are influenced by directing groups (e.g., fluorine’s meta-directing effect). Intermediates like 5-bromo-2-chlorobenzoic acid (CAS RN 21739-92-4 ) may also serve as precursors for nitrile formation. Purity validation via HPLC (>95% purity standards ) is critical post-synthesis.

Advanced: How can contradictory NMR data for this compound be resolved?

Answer:

Contradictions often arise from solvent effects, isotopic impurities, or scalar coupling with quadrupolar nuclei (e.g., Br). To resolve these:

- Use deuterated DMSO or CDCl₃ to minimize solvent shifts.

- Compare experimental and NMR with DFT-calculated chemical shifts (software: Gaussian, ORCA).

- Analyze NMR for fluorine coupling patterns, which can confirm substitution positions .

- Cross-validate with IR spectroscopy (e.g., C≡N stretch ~2230 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

Advanced: What strategies improve regioselectivity in halogenating benzonitrile derivatives?

Answer:

Regioselectivity is controlled by:

- Directing groups : Fluorine’s strong meta-directing effect guides bromination/chlorination to specific positions.

- Catalysts : FeCl₃ or AlCl₃ enhances electrophilic substitution in nitrile-containing aromatics .

- Temperature control : Lower temperatures favor kinetic products (e.g., para-substitution), while higher temperatures favor thermodynamic stability.

- Protecting groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups) to direct halogenation .

Basic: What spectroscopic methods are essential for characterizing this compound?

Answer:

Key techniques include:

- , , and NMR : Assign peaks using coupling constants (e.g., for fluorine-proton interactions) .

- IR spectroscopy : Confirm nitrile group (C≡N stretch) and halogen presence (C-Br/C-Cl vibrations ~500-700 cm⁻¹) .

- Mass spectrometry (EI/ESI-MS) : Verify molecular ion [M+H]⁺ and isotopic patterns (Br/Cl signatures).

- X-ray crystallography : Resolve crystal structure using SHELXL for refinement, particularly for heavy atoms (Br, Cl) .

Advanced: How to handle crystal structure refinement challenges for halogenated benzonitriles?

Answer:

Challenges include heavy-atom artifacts (e.g., absorption) and disorder. Mitigation strategies:

- Use SHELXL for anisotropic displacement parameter refinement and twinning corrections .

- Collect high-resolution data (≤0.8 Å) to resolve overlapping electron density.

- Apply Hirshfeld surface analysis to identify weak interactions (e.g., C≡N···X halogen bonds) .

Basic: What impurities commonly arise during synthesis, and how are they identified?

Answer:

Common impurities:

- Dehalogenation byproducts (e.g., 4-chloro-2-fluorobenzonitrile).

- Incomplete cyanation (residual aldehyde intermediates, CAS RN 57848-46-1 ).

- Di-substituted isomers (e.g., 4-bromo-3-chloro isomer).

Identification methods: - HPLC/GC-MS : Compare retention times with authentic standards .

- 2D NMR (COSY, HSQC) : Detect unexpected coupling correlations.

Advanced: How to address discrepancies in molecular docking studies involving halogenated benzonitriles?

Answer:

Discrepancies between computational and experimental binding affinities often stem from:

- Halogen bonding neglect : Use force fields (e.g., OPLS4) parameterized for C-X···O/N interactions.

- Solvent effects : Include explicit solvent molecules (e.g., water) in docking simulations.

- Tautomerism : Account for possible nitrile ↔ isonitrile equilibria in the active site.

Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Basic: What safety protocols are critical for handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.